molecular formula C16H21NO4 B1220889 1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- CAS No. 89710-82-7

1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-

Cat. No.: B1220889
CAS No.: 89710-82-7
M. Wt: 291.34 g/mol
InChI Key: NQLMMVJNBRHISU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it can be synthesized in a laboratory setting for research purposes .

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydroxy derivatives .

Mechanism of Action

The mechanism of action of 1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- involves its interaction with β-adrenergic receptors. It acts as a β-adrenergic blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and angina.

Properties

CAS No.

89710-82-7

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,2-diol

InChI

InChI=1S/C16H21NO4/c1-10(2)17-8-11(18)9-21-15-7-14(19)16(20)13-6-4-3-5-12(13)15/h3-7,10-11,17-20H,8-9H2,1-2H3

InChI Key

NQLMMVJNBRHISU-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC(=C(C2=CC=CC=C21)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC(=C(C2=CC=CC=C21)O)O)O

Synonyms

3,4-dihydroxypropranolol

Origin of Product

United States

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